

# physical and chemical characteristics of 1,4-Dioxan-2-ylmethanamine

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## Compound of Interest

Compound Name: 1,4-Dioxan-2-ylmethanamine

Cat. No.: B1308812

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## An In-depth Technical Guide to 1,4-Dioxan-2-ylmethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **1,4-Dioxan-2-ylmethanamine**, a versatile building block with applications in medicinal chemistry and materials science. This document details its properties, synthesis, and characterization, offering valuable insights for professionals in drug development and scientific research.

## Core Physical and Chemical Characteristics

**1,4-Dioxan-2-ylmethanamine** is a primary amine featuring a 1,4-dioxane heterocyclic moiety. Its unique structural combination of a hydrophilic dioxane ring and a reactive primary amine group makes it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Physical and Chemical Properties of **1,4-Dioxan-2-ylmethanamine**

Property	Value	Source(s)
IUPAC Name	(1,4-Dioxan-2-yl)methanamine	<a href="#">[1]</a>
CAS Number	88277-83-2	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>5</sub> H <sub>11</sub> NO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	117.15 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Colorless liquid	
Density	1.080 g/mL	<a href="#">[3]</a>
Boiling Point	78-80 °C at 18 torr	<a href="#">[3]</a>
Melting Point	3.52 °C (Predicted)	<a href="#">[3]</a>
Solubility	Soluble in water and most organic solvents.	
SMILES	C1COC(CO1)CN	<a href="#">[1]</a> <a href="#">[3]</a>

## Synthesis of 1,4-Dioxan-2-ylmethanamine

The synthesis of **1,4-Dioxan-2-ylmethanamine** can be achieved through several synthetic routes. The most common approaches involve the nucleophilic substitution of a suitable precursor, such as 2-(halomethyl)-1,4-dioxane, with an amine source. Below are detailed experimental protocols for two prevalent methods.

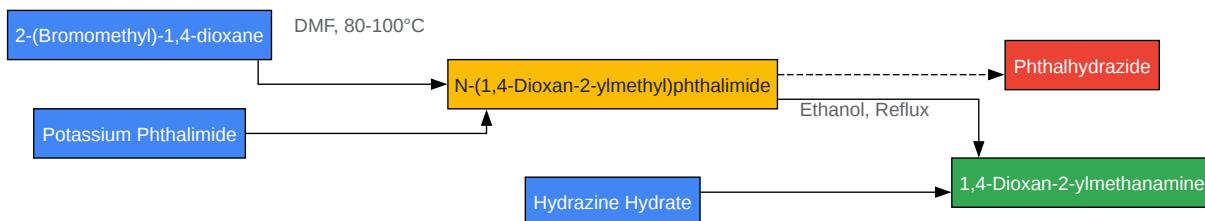
### Method 1: Gabriel Synthesis

The Gabriel synthesis is a robust method for the preparation of primary amines, avoiding the overalkylation often encountered with direct amination.[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocol:

- Step 1: N-Alkylation of Potassium Phthalimide.
  - In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium phthalimide (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).

- To this solution, add 2-(bromomethyl)-1,4-dioxane (1.0 equivalent).
- Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature and pour it into ice-water.
- Collect the precipitated N-(1,4-dioxan-2-ylmethyl)phthalimide by filtration, wash with water, and dry under vacuum.
- Step 2: Hydrazinolysis of the Phthalimide.
  - Suspend the dried N-(1,4-dioxan-2-ylmethyl)phthalimide in ethanol in a round-bottom flask.
  - Add hydrazine hydrate (1.5-2.0 equivalents) to the suspension.
  - Reflux the mixture for 2-4 hours, during which a white precipitate of phthalhydrazide will form.
  - Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to precipitate any remaining phthalhydrazide.
  - Filter off the precipitate and wash it with ethanol.
  - Concentrate the filtrate under reduced pressure.
  - Dissolve the residue in water and basify with a strong base (e.g., NaOH) to a pH > 12.
  - Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
  - Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **1,4-Dioxan-2-ylmethanamine**.



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Gabriel Synthesis of **1,4-Dioxan-2-ylmethanamine**.

## Method 2: From 2-(Hydroxymethyl)-1,4-dioxane via Azide Intermediate

This method involves the conversion of the readily available alcohol to an azide, followed by reduction to the primary amine.

Experimental Protocol:

- Step 1: Tosylation of 2-(Hydroxymethyl)-1,4-dioxane.
  - Dissolve 2-(hydroxymethyl)-1,4-dioxane (1.0 equivalent) in pyridine or dichloromethane at 0 °C.
  - Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
  - Allow the reaction to warm to room temperature and stir for 12-16 hours.
  - Quench the reaction with water and extract the product with an organic solvent.
  - Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain (1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate.
- Step 2: Azide Formation.
  - Dissolve the tosylate from the previous step in DMF.
  - Add sodium azide (1.5 equivalents) and heat the mixture to 60-80 °C for 4-6 hours.
  - After cooling, pour the reaction mixture into water and extract with diethyl ether.
  - Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
  - Carefully concentrate the solution to yield 2-(azidomethyl)-1,4-dioxane. Caution: Organic azides can be explosive.
- Step 3: Reduction of the Azide.
  - Dissolve the azide in a suitable solvent such as methanol or tetrahydrofuran (THF).
  - Add a reducing agent, such as lithium aluminum hydride (LiAlH<sub>4</sub>) in THF at 0 °C, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
  - After the reaction is complete (monitored by TLC or IR spectroscopy), carefully quench the reaction (for LiAlH<sub>4</sub>, by sequential addition of water and NaOH solution).
  - Filter the reaction mixture and concentrate the filtrate.
  - Purify the crude product by distillation under reduced pressure or column chromatography to obtain **1,4-Dioxan-2-ylmethanamine**.



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Synthesis via Azide Intermediate.

## Spectroscopic Characterization

The structure of **1,4-Dioxan-2-ylmethanamine** can be confirmed using various spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for **1,4-Dioxan-2-ylmethanamine**

Technique	Expected Peaks/Signals
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	$\delta \sim 3.2\text{-}3.8$ (m, 7H, dioxane ring protons), $\delta \sim 2.7\text{-}2.9$ (m, 2H, -CH <sub>2</sub> -NH <sub>2</sub> ), $\delta \sim 1.5\text{-}2.0$ (br s, 2H, -NH <sub>2</sub> )
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	$\delta \sim 75\text{-}77$ (C-O, dioxane), $\delta \sim 66\text{-}68$ (C-O, dioxane), $\delta \sim 45\text{-}47$ (-CH <sub>2</sub> -NH <sub>2</sub> )
IR (neat)	3300-3400 cm <sup>-1</sup> (N-H stretch, primary amine), 2850-3000 cm <sup>-1</sup> (C-H stretch), 1590-1650 cm <sup>-1</sup> (N-H bend), 1050-1150 cm <sup>-1</sup> (C-O stretch)
Mass Spec. (EI)	m/z = 117 (M <sup>+</sup> ), 87, 58, 45

### Experimental Protocols for Characterization:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Prepare a sample by dissolving approximately 10-20 mg of **1,4-Dioxan-2-ylmethanamine** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube.
  - Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for <sup>1</sup>H).
  - Process the spectra using appropriate software to obtain chemical shifts ( $\delta$ ) in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
- Infrared (IR) Spectroscopy:

- Obtain the IR spectrum of a neat liquid sample using a Fourier-transform infrared (FTIR) spectrometer equipped with attenuated total reflectance (ATR) accessory.
- Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).
- Record the spectrum over the range of 4000-400  $\text{cm}^{-1}$  and identify the characteristic absorption bands for the functional groups present.

- Mass Spectrometry (MS):
  - Introduce a dilute solution of the compound into a mass spectrometer, typically using a gas chromatography (GC-MS) or direct infusion technique.
  - Acquire the mass spectrum using electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).
  - Analyze the resulting mass-to-charge ( $m/z$ ) ratios of the molecular ion and fragment ions to confirm the molecular weight and fragmentation pattern.

## Applications in Research and Development

**1,4-Dioxan-2-ylmethanamine** serves as a key intermediate in the synthesis of a variety of biologically active molecules and functional materials. Its bifunctional nature allows for the introduction of the 1,4-dioxane scaffold into larger molecules, which can impart desirable properties such as increased water solubility and metabolic stability. This makes it a valuable tool for medicinal chemists in the design and synthesis of novel drug candidates. Furthermore, the primary amine functionality provides a reactive handle for derivatization and incorporation into polymers and other materials.

## Safety Information

**1,4-Dioxan-2-ylmethanamine** is classified as an irritant and may cause serious eye damage. [3] It is harmful if swallowed and may cause skin irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

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